Isochondrodendrine is a naturally occurring bisbenzylisoquinoline alkaloid found in plants like Chondodendron tomentosum (Menispermaceae family) [, ]. While its specific functions within the plant are not fully understood, scientific research has explored its potential applications due to its unique chemical structure. Here's a breakdown of current areas of investigation:
Studies have investigated the potential of Isochondrodendrine as an antimicrobial agent. Research suggests it may exhibit activity against some bacteria and fungi []. However, more research is needed to determine its effectiveness and mechanism of action.
Isochondrodendrine is a bisbenzylisoquinoline alkaloid with the molecular formula C36H38N2O6. It is primarily derived from the plant Isolona ghesquiereina, which is known for its medicinal properties. This compound is structurally related to other alkaloids found in various species of the Menispermaceae family, particularly those used in traditional medicines and as muscle relaxants in modern pharmacology. Isochondrodendrine has garnered attention due to its potential biological activities and therapeutic applications .
Research indicates that isochondrodendrine exhibits notable biological activities, including antimalarial and antitumor properties. It acts as a parasite inhibitor, which has led to its investigation for potential use in treating parasitic infections. The compound's mechanism of action may involve interference with cellular processes in target organisms, although detailed pathways remain to be fully elucidated .
Isochondrodendrine can be synthesized through various methods, primarily focusing on extraction from natural sources or through chemical synthesis. The extraction process typically involves solvent extraction techniques from the bark or roots of Isolona ghesquiereina. In laboratory settings, synthetic routes may include the dimerization of simpler alkaloid precursors or total synthesis approaches that build the complex structure stepwise. Specific synthetic methodologies have not been extensively documented but are an area of ongoing research .
The applications of isochondrodendrine extend into both medicinal and research domains. Its primary applications include:
Studies on isochondrodendrine's interactions with other compounds indicate that it may enhance the effects of certain drugs while potentially exhibiting synergistic properties when combined with other alkaloids. Interaction studies are crucial for understanding how isochondrodendrine can be effectively utilized in therapeutic contexts, particularly concerning drug metabolism and pharmacokinetics .
Isochondrodendrine shares structural similarities with several other alkaloids, particularly within the bisbenzylisoquinoline class. Here are some notable similar compounds:
| Compound | Structure Type | Primary Use | Source Plant |
|---|---|---|---|
| Isochondrodendrine | Bisbenzylisoquinoline | Antimalarial, antitumor | Isolona ghesquiereina |
| Tubocurarine | Bisbenzylisoquinoline | Muscle relaxant | Chondrodendron tomentosum |
| Bebeerine | Bisbenzylisoquinoline | Antimicrobial | Various Menispermaceae species |
| Curine | Bisbenzylisoquinoline | Neuromuscular blocker | Strychnos species |
Isochondrodendrine is unique due to its specific source and distinct biological activities compared to these other compounds. Its potential therapeutic applications continue to be a focus of scientific inquiry, highlighting the importance of this compound within pharmacological research .
Isochondrodendrine is a bisbenzylisoquinoline alkaloid with the molecular formula C36H38N2O6 and a molecular weight of 594.7 grams per mole [1]. The compound exhibits a complex molecular architecture characteristic of the bisbenzylisoquinoline class of natural products [3]. The molecular composition consists of 36 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms, resulting in a percent composition of 72.71% carbon, 6.44% hydrogen, 4.71% nitrogen, and 16.14% oxygen [4] [5].
The compound belongs to the isoquinoline alkaloid family and is specifically classified as a member of the bisbenzylisoquinoline alkaloids, which represent one of the largest groups within the isoquinoline alkaloids [33]. Isochondrodendrine has been isolated from various plant sources, including Chondrodendron tomentosum, Isolona ghesquiereina, Cyclea barbata, and Cyclea peltata [1] [10] [34].
The structural framework of isochondrodendrine consists of two benzylisoquinoline units connected in a head-to-tail configuration [8] [26]. The complete International Union of Pure and Applied Chemistry name for this compound is (11R,26R)-5,20-dimethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene-4,19-diol [1].
The stereochemistry of isochondrodendrine is characterized by two defined chiral centers at positions C-11 and C-26, both exhibiting R-configuration [1] [3]. The compound demonstrates specific optical rotation with a reported value of [α]D20 = -29° (c = 1.3 in chloroform) [4]. The presence of these asymmetric centers contributes significantly to the biological activity of the compound, as stereochemical configuration has been demonstrated to be crucial for the pharmacological properties of bisbenzylisoquinoline alkaloids [19] [22].
The molecular structure features two methoxy groups located at positions 5 and 20, two phenolic hydroxyl groups at positions 4 and 19, and two nitrogen-containing methyl substituents at positions 10 and 25 [1]. The compound exhibits a complex polycyclic architecture with multiple aromatic rings interconnected through ether linkages and carbon-carbon bonds .
Isochondrodendrine exhibits distinctive physicochemical properties that reflect its complex molecular structure. The compound appears as needle-shaped crystals when crystallized from methanol, with a decomposition temperature of 288°C [4]. The melting point has been reported to range between 214-217°C for related crystalline forms [17].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 594.7 g/mol | [1] |
| Exact Mass | 594.27298694 Da | [1] |
| Topological Polar Surface Area | 83.9 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP3-AA | 6 | [1] |
| Heavy Atom Count | 44 | [1] |
The compound demonstrates good solubility in polar organic solvents including methanol, ethanol, chloroform, and benzene [4]. The solubility characteristics are attributed to the presence of both hydrophobic aromatic regions and hydrophilic hydroxyl and methoxy functional groups within the molecular structure [4]. The high XLogP3-AA value of 6 indicates significant lipophilicity, which is consistent with the compound's ability to interact with biological membranes [1].
The spectroscopic characteristics of isochondrodendrine have been extensively studied using various analytical techniques. Complete and unambiguous proton nuclear magnetic resonance, nitrogen-15 nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance assignments have been achieved through two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear multiple quantum coherence, gradient-selected heteronuclear multiple quantum coherence, heteronuclear multiple bond connectivity, and nuclear Overhauser effect spectroscopy [10] [11].
The proton nuclear magnetic resonance spectrum of isochondrodendrine reveals characteristic signals for the various functional groups present in the molecule [10]. The aromatic protons appear in the downfield region between 6.0 and 8.0 parts per million, while the aliphatic protons associated with the tetrahydroisoquinoline rings appear in the upfield region [10]. The methoxy groups exhibit characteristic singlet patterns in the range of 3.6 to 4.5 parts per million [23].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [10] [11]. The aromatic carbons appear between 100 and 160 parts per million, with the methoxy carbons appearing around 56-62 parts per million [23]. The quaternary carbons and those bearing nitrogen substituents show characteristic chemical shifts that aid in structural elucidation [10].
Mass spectrometric analysis of isochondrodendrine has been comprehensively studied, with fragmentation patterns consistent with deuteration experiments [8] [26]. The molecular ion peak appears at mass-to-charge ratio 594, corresponding to the molecular weight of the compound [6]. Characteristic fragmentation patterns include loss of methyl groups from methoxy substituents and cleavage of the bisbenzylisoquinoline linkages [8] [26].
The infrared spectrum of isochondrodendrine exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [13]. The broad absorption band in the region of 3200-3500 wavenumbers indicates the presence of hydroxyl groups [6]. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers [25].
The structure-activity relationships of isochondrodendrine and related bisbenzylisoquinoline alkaloids have been extensively investigated. Research has demonstrated that specific structural features are critical for biological activity, particularly the stereochemical configuration and the pattern of methoxy and hydroxyl substituents [19] [20].
Studies have revealed that the S-configuration at the C-1' position plays a crucial role in manifesting antimalarial selectivity against chloroquine-resistant strains [19]. The presence of methoxy groups at specific positions, particularly at C-7, has been identified as an important structural requirement for bisbenzylisoquinoline alkaloids to exhibit biological activity [19]. The substitution pattern significantly affects the selective antimalarial activity, with methoxy groups at R2 position being more favorable than hydroxyl groups for enhanced selectivity [19].
The stereochemistry of the compound dramatically impacts biological activity, as demonstrated by various studies on heteroyohimbine alkaloids and related structures [22]. The configuration at asymmetric centers influences not only antimalarial activity but also interactions with various biological targets [19] [22]. Research indicates that the biological activities of bisbenzylisoquinoline alkaloids depend heavily on both the absolute configuration and the specific substitution patterns on the aromatic rings [14] [20].
Cyclea barbata Miers represents one of the primary botanical sources of isochondrodendrine within the Menispermaceae family [1]. This species, commonly found throughout Southeast Asia, produces isochondrodendrine in both its roots and aerial parts, with documented concentrations of approximately 0.594 milligrams per gram dry weight [1]. The compound occurs alongside other notable bisbenzylisoquinoline alkaloids including tetrandrine, fangchinoline, and various cyclea-specific derivatives such as cycleanorine and cycleabarbatine [1] [2].
Cyclea peltata (Lam.) Hook. f. & Thomson, also known as Padathally or Padakkizhangu, serves as another significant source of isochondrodendrine [3] [4]. Native to the Indian subcontinent, particularly the Madras region, this species demonstrates remarkably high concentrations of isochondrodendrine in its alkaloid fractions, with measurements reaching 228.4 micrograms per milligram of extract [4]. The roots of Cyclea peltata from Madras have yielded multiple alkaloids including d-tetrandrine, dl-tetrandrine, d-isochondrodendrine, and fangchinoline [5] [6]. Phytochemical investigations have revealed that the alkaloid content varies significantly between different plant parts, with roots containing the highest concentrations [3] [7].
Isolona ghesquiereina De Wild., belonging to the Annonaceae family, represents a notable source of isochondrodendrine outside the traditional Menispermaceae family [8] [9]. This Central African species, native to the Democratic Republic of Congo, produces isochondrodendrine in its stem bark alongside other bisbenzylisoquinoline alkaloids including (-)-curine and chondrofoline [8] [9]. The presence of isochondrodendrine in Annonaceae represents an important chemotaxonomic finding, demonstrating the broader distribution of this compound across plant families [9]. Spectral characterization studies have confirmed the structural identity and established the stereochemical configurations of isochondrodendrine isolated from this species [8].
Cissampelos pareira L., commonly known as velvet leaf or abuta, constitutes another significant source of isochondrodendrine within the Menispermaceae family [10] [11]. This pantropically distributed species contains isochondrodendrine primarily in its roots and rhizomes, where it occurs alongside numerous other alkaloids including hayatine, hayatidine, bebeerine, and insularine [10] [12]. The species demonstrates remarkable chemical diversity, with over thirty-five alkaloids of different subclasses reported from the root parts alone [12]. Cissampelos pareira exhibits extensive geographical distribution, occurring throughout tropical regions including Africa, Madagascar, Comoros, and various island territories [10] [13].
The geographical distribution of isochondrodendrine-containing plants demonstrates a predominantly tropical and subtropical pattern, with concentrated occurrences in specific biogeographical regions [14] [15]. The Menispermaceae family, which houses the primary sources of isochondrodendrine, exhibits global distribution throughout low-lying tropical areas, with approximately 78 genera and 440 species spread across these regions [15] [16].
Asian Distribution: Southeast Asia and the Indian subcontinent represent primary centers of isochondrodendrine occurrence. Cyclea barbata demonstrates widespread distribution across Indonesia, Malaysia, Thailand, and the Philippines, preferentially inhabiting tropical forest environments and low-lying areas [1] [17]. The Indian subcontinent, particularly the Madras region, serves as the documented source for Cyclea peltata, which has been extensively studied for its high alkaloid content [5] [6].
African Distribution: Central Africa, specifically the Democratic Republic of Congo, houses Isolona ghesquiereina as a notable source within the Annonaceae family [8]. Additionally, Cissampelos pareira demonstrates extensive distribution throughout tropical Africa, ranging from Senegal eastward to Ethiopia and southward to South Africa, notably avoiding the most humid regions [18] [10].
American Distribution: South American distributions include Chondrodendron tomentosum in the Andean regions, particularly in wet tropical biomes spanning Brazil, Peru, Colombia, and Ecuador [19] [20]. The presence of isochondrodendrine in South American Menispermaceae species contributes to the traditional preparation of curare [21] [22].
The family Menispermaceae demonstrates particularly high species diversity in tropical and subtropical regions, with higher concentrations found in Asia and Africa compared to other continental regions [14]. This distribution pattern reflects the family's adaptation to specific climatic conditions and ecological niches within tropical ecosystems [15] [23].
Isochondrodendrine serves as a valuable chemotaxonomic marker, particularly within the Menispermaceae family, where bisbenzylisoquinoline alkaloids represent characteristic secondary metabolites [24] [25]. The distribution of isochondrodendrine across multiple plant families provides important insights into phylogenetic relationships and evolutionary patterns of alkaloid biosynthesis [24] [26].
Family-Level Significance: Within Menispermaceae, isochondrodendrine occurs alongside structurally related bisbenzylisoquinoline alkaloids, forming characteristic alkaloid profiles that distinguish this family from others [21] . The presence of isochondrodendrine, tetrandrine, fangchinoline, and curine represents a conserved alkaloid signature across geographically separated Menispermaceae species [1] [5]. This pattern suggests common biosynthetic pathways and evolutionary origins within the family [24].
Interfamilial Occurrence: The presence of isochondrodendrine in Annonaceae (Isolona ghesquiereina) represents a significant chemotaxonomic finding, indicating either convergent evolution of bisbenzylisoquinoline biosynthesis or ancient shared metabolic pathways between these families [8] [28]. Bisbenzylisoquinoline alkaloids generally occur in plants of Berberidaceae, Monimiaceae, and Ranunculaceae families in tropical and subtropical regions, with Menispermaceae and Annonaceae representing additional important sources [24] [29].
Structural Diversity and Classification: The occurrence of isochondrodendrine within broader bisbenzylisoquinoline alkaloid classifications demonstrates the structural diversity achieved through variations in methylation patterns, hydroxylation, and stereochemical configurations [30] [31]. These structural modifications provide chemotaxonomic markers that can differentiate between species, genera, and even geographical populations [32] [26].
Biosynthetic Relationships: The co-occurrence of isochondrodendrine with related alkaloids such as curine, tetrandrine, and bebeerine suggests shared biosynthetic pathways originating from common benzylisoquinoline precursors [24] [26]. These relationships provide insights into the evolutionary development of alkaloid diversity within plant families and the selective pressures that have shaped their distribution [33].
Isochondrodendrine functions as a multifaceted defense compound, contributing to plant survival through various mechanisms that protect against biotic and abiotic stresses [34] [35]. The ecological significance of this alkaloid extends beyond simple toxicity, encompassing complex interactions with herbivores, pathogens, and environmental challenges [35].
Herbivory Defense: Isochondrodendrine serves as an effective chemical deterrent against herbivorous insects through multiple mechanisms [35]. The compound interferes with insect digestive processes by inhibiting key enzymes, leading to reduced protein digestion and subsequent nutritional deficiencies in attacking organisms [35]. Laboratory studies have demonstrated that bisbenzylisoquinoline alkaloids, including isochondrodendrine, exhibit direct toxicity in the digestive systems of herbivores, effectively reducing feeding pressure on host plants [35]. The presence of isochondrodendrine alongside other defensive alkaloids creates a complex chemical barrier that enhances the overall resistance of plants to herbivory [35].
Antimicrobial Properties: The antimicrobial activity of isochondrodendrine contributes significantly to plant pathogen resistance [11]. Research has demonstrated that isochondrodendrine exhibits activity against various bacterial and fungal pathogens, providing plants with chemical protection against microbial infections . The mechanism of antimicrobial action involves disruption of cellular membranes and interference with essential metabolic processes in target microorganisms [11]. This broad-spectrum antimicrobial activity enables plants to maintain health in environments with high pathogen pressure.
Antiparasitic Functions: Isochondrodendrine demonstrates potent antiplasmodial activity, particularly against Plasmodium falciparum [8]. The compound targets specific enzymes such as PfRIO-2 kinase, which plays crucial roles in ribosome biogenesis and protein synthesis within parasitic organisms . This antiparasitic activity may provide evolutionary advantages to plants in environments where parasitic organisms pose threats to plant health or where plants serve as intermediate hosts in parasitic life cycles [8] [9].
Predator Deterrence: The neuromuscular blocking properties of isochondrodendrine and related bisbenzylisoquinoline alkaloids contribute to predator deterrence mechanisms [10]. These compounds can interfere with neurotransmitter function in animals that consume plant tissues, creating adverse physiological effects that discourage repeated feeding [10]. The structural similarity between isochondrodendrine and known neuromuscular blockers such as tubocurarine suggests shared mechanisms of action in deterring vertebrate herbivores [21] [37].
Stress Response and Environmental Adaptation: Isochondrodendrine production may increase under environmental stress conditions, similar to patterns observed with other plant defense alkaloids [34]. Plants respond to various stress factors including drought, temperature extremes, and mechanical damage by upregulating secondary metabolite biosynthesis [34] [38]. The investment of metabolic resources in isochondrodendrine production reflects its importance in plant survival strategies, particularly in challenging tropical environments where multiple stressors frequently occur simultaneously [34].
Chemical Communication: Beyond direct defense functions, isochondrodendrine may participate in chemical communication between plants and their environment [35]. Some plant defensive compounds serve dual roles as signaling molecules that warn neighboring plants of threats or attract beneficial organisms such as predators of herbivorous pests [35]. The complex alkaloid profiles containing isochondrodendrine may contribute to these sophisticated ecological communication networks [35].